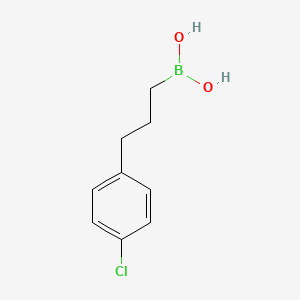

3-(4-Chlorophenyl)propylboronic acid

Descripción

Propiedades

IUPAC Name |

3-(4-chlorophenyl)propylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRZUFFLDCNKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1=CC=C(C=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 4 Chlorophenyl Propylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations that forge new bonds by catalytically joining two different molecular fragments. For 3-(4-Chlorophenyl)propylboronic acid, these reactions provide a direct route to introduce the 3-(4-chlorophenyl)propyl moiety onto various molecular scaffolds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for forming C-C bonds, typically between an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium(0) complex. The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. While extensively studied for aryl- and vinylboronic acids, the participation of alkylboronic acids like this compound introduces specific mechanistic challenges and considerations.

Transmetalation, the transfer of the organic group from boron to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. For alkylboronic acids, this step is generally slower compared to their aryl counterparts. Two primary pathways are proposed for transmetalation: the "boronate" pathway, involving the reaction of a tetracoordinate boronate species (formed by the addition of a base to the boronic acid) with an arylpalladium(II) halide complex, and the "oxo-palladium" pathway, where an arylpalladium(II) hydroxide (B78521) complex reacts directly with the neutral, tricoordinate boronic acid. nih.govresearchgate.net

Kinetic studies on related systems suggest that the oxo-palladium pathway is significantly faster and is often the dominant route in catalytic reactions. nih.gov The rate of transmetalation is highly dependent on the nucleophilicity of the carbon atom attached to boron and the electronic properties of the palladium complex. For this compound, the C(sp³)-B bond is less polarized and the carbon atom is less nucleophilic than in arylboronic acids, contributing to a higher activation barrier for transmetalation. The thermodynamics of this step involve the cleavage of a relatively stable C-B bond and a Pd-O or Pd-X bond, and the formation of a new C-Pd bond and a B-O or B-X species.

The base and the ancillary ligands on the palladium catalyst play synergistic and critical roles in the Suzuki-Miyaura coupling of alkylboronic acids.

Role of the Base: The base is essential for the reaction to proceed, but its exact role has been a subject of extensive investigation. It can function in several ways:

Formation of the Boronate: The base can react with the boronic acid to form a more nucleophilic tetracoordinate boronate anion, [R-B(OH)₃]⁻, which is a key species in the "boronate" pathway. youtube.commdpi.com

Formation of Palladium Hydroxide Complex: The base can exchange with the halide on the arylpalladium(II) halide complex to form a palladium hydroxide species, [ArPd(L)₂(OH)], which is the key reactant in the faster "oxo-palladium" pathway. researchgate.net

Accelerating Reductive Elimination: Some studies suggest that the base can also promote the final reductive elimination step. researchgate.net

For C(sp³)-hybridized boronic acids, which are less reactive, the choice of base is critical. Stronger bases are often required to facilitate the formation of the active species for transmetalation.

Ligand Design: The ligands coordinated to the palladium center are arguably the most important factor in achieving successful couplings with alkylboronic acids. They influence all stages of the catalytic cycle:

Oxidative Addition: Electron-rich ligands accelerate the initial oxidative addition of the organic halide to the Pd(0) center. researchgate.netnih.gov

Transmetalation: The steric and electronic properties of the ligand modulate the reactivity of the palladium center during transmetalation.

Reductive Elimination: Bulky ligands promote the final C-C bond-forming reductive elimination step, often by favoring the formation of monoligated palladium intermediates which are highly reactive. researchgate.netnih.gov

For alkylboronic acids like this compound, the most effective ligands are typically bulky and electron-rich monophosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos). nih.gov These ligands stabilize the Pd(0) species, promote the formation of the catalytically active monoligated Pd(0) complex, and accelerate the key steps of the cycle, thereby outcompeting potential side reactions like β-hydride elimination.

| Ligand Type | Key Characteristics | Impact on Catalytic Cycle | Suitability for C(sp³)-B Reagents |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Less bulky, moderate electron donor | Generally slower rates for all steps compared to bulky ligands. | Often inefficient; leads to low yields and side reactions. |

| Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Sterically demanding, strong electron donor | Accelerates oxidative addition and reductive elimination. Stabilizes monoligated Pd(0) species. nih.gov | Highly effective; promotes efficient coupling and minimizes side reactions. |

| Dialkylbiaryl Phosphines (e.g., SPhos) | Bulky and electron-rich biaryl scaffold | Excellent activity due to a combination of steric and electronic effects enhancing all key steps. nih.gov | Considered state-of-the-art for challenging C(sp³)-C(sp²) couplings. |

The accepted catalytic cycle for the Suzuki-Miyaura reaction begins with a Pd(0) species, typically stabilized by phosphine (B1218219) ligands.

Oxidative Addition: The organic halide (Ar-X) adds to the Pd(0) complex, forming a square planar Pd(II) intermediate, [ArPd(L)₂X]. This step is generally faster for aryl iodides and bromides than for chlorides.

Transmetalation: This is the crucial step where the 3-(4-chlorophenyl)propyl group is transferred from boron to palladium. As discussed, this likely proceeds via the "oxo-palladium" pathway, where the [ArPd(L)₂(OH)] intermediate reacts with this compound. This forms a new Pd(II) intermediate, [(Ar)(R)Pd(L)₂], where R is the 3-(4-chlorophenyl)propyl group. The characterization of pre-transmetalation intermediates containing Pd-O-B linkages has provided significant insight into this process. nih.govacs.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. This step is often accelerated by bulky ligands.

The utility of this compound in Suzuki-Miyaura couplings can be compromised by several side reactions.

Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), leading to the formation of 1-chloro-4-propylbenzene (B1580988) and boric acid. wikipedia.org This reaction is catalyzed by both acid and, more relevantly for Suzuki conditions, base. wikipedia.orgresearchgate.net For simple alkyl boronic acids, this process is generally slow at neutral pH but can become significant under the basic conditions of the coupling. wikipedia.orged.ac.uk Strategies to mitigate this include using anhydrous conditions, minimizing reaction times, or employing boronic esters (e.g., pinacol (B44631) esters), which can exhibit different stability profiles. ed.ac.uk

Homocoupling: Dimerization of the boronic acid (to form 1,6-bis(4-chlorophenyl)hexane) or the organic halide can occur. Boronic acid homocoupling is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen. Careful exclusion of air and using reducing agents to minimize free Pd(II) can suppress this side reaction.

Oxidation: The boronic acid can be oxidized to the corresponding alcohol, 3-(4-chlorophenyl)propan-1-ol. This is also often promoted by residual oxygen and palladium species. Performing reactions under a strictly inert atmosphere (e.g., nitrogen or argon) is the primary strategy to prevent oxidation.

Copper-Mediated Cross-Couplings (Chan-Evans-Lam Type)

The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, typically coupling boronic acids with amines (N-H) or alcohols/phenols (O-H) to form C-N and C-O bonds, respectively. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination/etherification, the CEL coupling can often be performed under milder, aerobic conditions. wikipedia.orgnih.gov

The mechanism is believed to involve a Cu(II) catalyst. The reaction proceeds through the formation of a copper-aryl or copper-alkyl complex via transmetalation from the boronic acid. This intermediate then coordinates with the amine or alcohol nucleophile. A subsequent reductive elimination from a transient Cu(III) species, formed by oxidation (often by atmospheric oxygen), yields the final product and regenerates the active Cu(II) catalyst. wikipedia.org

While extensively developed for arylboronic acids, the use of alkylboronic acids like this compound in CEL-type reactions is less common but represents an important area of development for C(sp³)-N and C(sp³)-O bond formation. researchgate.net These reactions provide a pathway to synthesize N-[3-(4-chlorophenyl)propyl]amines and 3-(4-chlorophenyl)propyl ethers. The reaction often requires a base and sometimes a specific ligand to promote the catalytic cycle. nih.govorganic-chemistry.org

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Copper Source | Cu(OAc)₂, CuI, Cu(OTf)₂ | Catalyst for the C-Heteroatom bond formation. nih.govmdpi.com |

| Boronic Acid | ArB(OH)₂, R-B(OH)₂ (e.g., this compound) | Source of the organic moiety. |

| Nucleophile | Amines (R₂NH), Alcohols (ROH), Phenols (ArOH) | Provides the heteroatom for the new bond. |

| Base | Et₃N, Pyridine, K₂CO₃ | Often required to facilitate deprotonation of the nucleophile or assist in the catalytic cycle. mdpi.com |

| Atmosphere | Often run open to air | Atmospheric oxygen can serve as the terminal oxidant to regenerate the active Cu(II/III) catalyst. wikipedia.org |

| Solvent | CH₂Cl₂, DMSO, Toluene | Solubilizes reactants and influences reaction rate. mdpi.com |

C-N, C-O, and C-S Bond Formation Applications

The formation of carbon-heteroatom bonds is a cornerstone of pharmaceutical and materials chemistry. Boronic acids, including alkylboronic acids like this compound, can participate in such reactions, most notably the Chan-Lam and Buchwald-Hartwig couplings.

Chan-Lam Coupling: This copper-catalyzed reaction typically couples arylboronic acids with amines, alcohols, or thiols to form C-N, C-O, and C-S bonds, respectively. While arylboronic acids are the most common substrates, the methodology has been extended to other organoboron species. The reaction is valued for its mild conditions, often proceeding at room temperature and in the presence of air, making it a practical alternative to palladium-catalyzed methods. researchgate.netresearchgate.net A general Chan-Lam N-arylation involves the coupling of an amine with a boronic acid in the presence of a copper catalyst, an oxidant (often air), and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. nih.govuwindsor.canih.gov The process involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. While typically used for arylating amines, variations of this reaction can involve different coupling partners. The choice of ligand for the palladium center is crucial for the reaction's success and has been the subject of extensive development. uwindsor.ca

The reactivity of this compound in these transformations would be influenced by the nature of its alkyl-boron bond, which differs from the aryl-boron bond more commonly studied.

Mechanistic Studies Involving Radical Intermediates

While many cross-coupling reactions proceed via two-electron pathways (oxidative addition, transmetalation, reductive elimination), radical mechanisms are increasingly recognized, particularly for alkylboronic acids. Recent advancements have shown that alkylboronic acids can participate in reactions via the formation of alkyl radicals. nih.gov

For instance, in photoredox-catalyzed variants of the Petasis boron-Mannich (PBM) reaction, an alkylboronic acid can be activated through the formation of an electron donor-acceptor (EDA) complex. nih.govchemrxiv.org Irradiation of this complex can lead to a single-electron transfer (SET) event, generating an alkyl radical. This radical can then engage in subsequent bond-forming steps, such as radical-radical cross-coupling. nih.gov Another pathway for generating radicals from boronic acids involves reaction with initiators like AIBN (Azobisisobutyronitrile) or through oxidative processes. libretexts.org These radical intermediates open up reaction pathways distinct from traditional polar mechanisms.

Nickel and Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for Suzuki-Miyaura cross-coupling, nickel has emerged as a cost-effective and highly reactive alternative. nih.govresearchgate.net Nickel catalysts are particularly effective for coupling unactivated alkyl electrophiles and can facilitate reactions with substrates that are challenging for palladium, such as aryl chlorides. nih.gov

A typical nickel-catalyzed Suzuki-Miyaura coupling involves an aryl halide, a boronic acid, a nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂), and a base, often conducted in solvents like 2-Me-THF or t-amyl alcohol. nih.gov The general catalytic cycle is analogous to the palladium-catalyzed version. The use of nickel allows for a broad substrate scope, including various heterocyclic partners, and is attractive for industrial applications due to its lower cost. nih.govresearchgate.net Given its structure, this compound would be a potential coupling partner in such reactions, reacting with various aryl and heteroaryl halides to form new carbon-carbon bonds.

| Catalyst System | Electrophile Type | Solvent | Key Advantages |

| NiCl₂(PCy₃)₂ / Base | Aryl Chlorides, Bromides | 2-Me-THF | Cost-effective, reactive with challenging substrates |

| Ni(0) / Ligand / Base | Aryl Halides | Ionic Liquids | High yields, potential for catalyst recycling |

| Cu(OAc)₂ / Base | Amines, Alcohols (Chan-Lam) | Dichloromethane | Mild conditions, air-tolerant |

| Pd(OAc)₂ / Ligand / Base | Aryl Halides, Triflates | Toluene, Dioxane | Broad scope, high functional group tolerance |

Carbon-Carbon Bond Forming Reactions Beyond Cross-Coupling

Petasis-Mannich-Type Reactions and Related Multicomponent Processes

The Petasis-Borono-Mannich (PBM) reaction is a powerful multicomponent reaction (MCR) that combines an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to synthesize substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly valued for its operational simplicity and its ability to rapidly build molecular complexity from readily available starting materials. fiveable.menih.gov

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid. The organic group from the boron is transferred to the iminium carbon, forming a new C-C bond and resulting in a substituted amine product. organic-chemistry.org A wide range of boronic acids, including aryl, vinyl, and potentially alkyl derivatives like this compound, can be used. wikipedia.org The reaction tolerates a broad array of functional groups and can be performed under mild conditions. nih.gov

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |

| Secondary Amine | Paraformaldehyde | Vinylboronic Acid | Allylamine |

| Amino Acid Ester | Glyoxylic Acid | Arylboronic Acid | α-Amino Acid Derivative |

| Piperidine | Salicylaldehyde | Phenylboronic Acid | Alkylaminophenol |

| Primary Amine | α-Hydroxy Aldehyde | Alkylboronic Acid | Amino Alcohol |

Borono-Mannich and Analogous Transformations

The Borono-Mannich reaction is another name for the Petasis reaction, highlighting its mechanistic similarity to the classical Mannich reaction. organic-chemistry.org In this transformation, the organoboronic acid serves as the nucleophile, analogous to the enolizable ketone in the traditional Mannich reaction. organic-chemistry.org

The key mechanistic step, though not fully elucidated, is believed to involve the formation of a tetracoordinate "ate" complex between the carbonyl's oxygen (or a hydroxyl group on an α-hydroxy aldehyde) and the boron atom. organic-chemistry.org This complexation activates the organic moiety on the boron, facilitating its intramolecular transfer to the adjacent electrophilic iminium carbon. This irreversible transfer is a key advantage over the classical Mannich reaction, which can be reversible and lead to lower yields. organic-chemistry.org

Boronic Acid Catalysis

Boronic acids are recognized as versatile catalysts in organic synthesis, primarily functioning as Lewis acids to activate various functional groups.

Activation of Hydroxyl Functional Groups

Boronic acids can activate hydroxyl groups, facilitating a range of chemical transformations. This activation typically involves the formation of a boronate ester intermediate, which enhances the leaving group ability of the hydroxyl moiety. For a generic alcohol, the equilibrium involves the formation of a boronic ester, which can then undergo nucleophilic attack or elimination reactions that would otherwise be unfavorable with the free alcohol.

Catalytic Amidation and Esterification Reactions

Arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines, as well as the esterification of carboxylic acids and alcohols. The catalytic cycle is generally believed to involve the formation of an acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, thus facilitating nucleophilic attack by an amine or an alcohol. The reaction typically requires the removal of water to drive the equilibrium towards product formation.

Table 1: Hypothetical Catalytic Amidation and Esterification Reactions (Note: This table is illustrative and not based on experimental data for this compound)

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Carboxylic Acid | Amine | This compound | Amide |

Applications in Friedel-Crafts Type Reactions

Boronic acids can also serve as catalysts in Friedel-Crafts type reactions, which are important for the formation of carbon-carbon bonds with aromatic rings. wikipedia.org In this context, the boronic acid acts as a Lewis acid to activate an electrophile, such as an alcohol or an alkene, facilitating its addition to an aromatic ring. The catalytic activity would depend on the Lewis acidity of the boron center in this compound.

Non-Catalytic Transformations and Derivatizations

Beyond their catalytic roles, boronic acids undergo various non-catalytic transformations, which are fundamental to their application in synthesis and materials science.

Esterification and Hydrolysis of Boronate Esters

Boronic acids readily undergo reversible esterification with diols and other alcohols to form boronate esters. organic-chemistry.orgnih.gov This reaction is often rapid and proceeds under mild conditions. The stability of the resulting boronate ester is influenced by the structure of both the boronic acid and the diol. The hydrolysis of boronate esters back to the boronic acid and diol is also a key process, often achievable under acidic or basic conditions. organic-chemistry.org

Complexation with Polyols and Other Ligands: Structural and Equilibrium Studies

A hallmark of boronic acids is their ability to form stable, cyclic boronate esters with polyols, including sugars and other biologically relevant molecules. This complexation is driven by the formation of a five- or six-membered ring. The equilibrium of this binding is pH-dependent, with the tetrahedral boronate anion generally forming a more stable complex than the neutral trigonal boronic acid. Structural studies of such complexes typically involve techniques like NMR spectroscopy and X-ray crystallography to elucidate the connectivity and stereochemistry of the boronate ester. Equilibrium studies are crucial for quantifying the binding affinity and are often conducted using spectroscopic or calorimetric methods.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Oxidation and Reduction Pathways of the Boronic Acid Moiety

The boronic acid moiety, -B(OH)₂, of this compound is the primary site of its redox chemistry. The reactivity of this functional group is characterized by the electron-deficient nature of the boron atom, making it susceptible to nucleophilic attack and subsequent oxidation, as well as amenable to reduction under specific conditions.

Oxidation Pathways

The oxidation of the carbon-boron (C-B) bond is a fundamental transformation of organoboronic acids. This process typically results in the cleavage of the C-B bond and the formation of a carbon-oxygen (C-O) bond, converting the organoboronic acid into an alcohol.

The most common mechanism for the oxidation of boronic acids involves the attack of a nucleophilic oxidant, such as a hydroperoxide anion (OOH⁻), on the empty p-orbital of the boron atom. This forms a tetracoordinate boronate intermediate. The key step in this process is a subsequent 1,2-migratory insertion, where the alkyl group (in this case, the 3-(4-chlorophenyl)propyl group) shifts from the boron atom to the adjacent oxygen atom. nih.gov This migration leads to the formation of a borate (B1201080) ester, which is readily hydrolyzed under aqueous conditions to yield the corresponding alcohol, 3-(4-chlorophenyl)propan-1-ol, and boric acid. nih.gov

Several reagents and conditions have been developed to effect this transformation. A classic and widely used method is the oxidation with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH). More recently, greener and more efficient protocols have been developed. For instance, the use of molecular oxygen from the air as the terminal oxidant has been demonstrated, often facilitated by microwave assistance in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). rsc.org This method represents a significant advancement in sustainable chemistry for the oxidative hydroxylation of boronic acids. rsc.org

Beyond simple conversion to alcohols, the boronic acid moiety can serve as a precursor to alkyl radicals under photoredox catalysis conditions. nih.gov Although alkylboronic acids possess high oxidation potentials, these can be modulated by additives. For example, inorganic phosphates can form a complex with the boronic acid, lowering its oxidation potential and enabling its participation as an alkyl radical source in visible-light-induced reactions. nih.gov Similarly, amide solvents like N,N-dimethylacetamide (DMA) can engage in hydrogen-bonding interactions with the boronic acid, facilitating the formation of an electron-rich boronate intermediate that is more easily oxidized. semanticscholar.org This radical generation pathway opens up numerous possibilities for C-C and C-heteroatom bond formations. nih.gov

Table 1: Selected Oxidation Conditions for Alkylboronic Acids This table presents generalized conditions applicable to the boronic acid moiety of this compound.

| Reagent/Condition | Product Type | Mechanism/Key Feature | Reference |

|---|---|---|---|

| H₂O₂ / NaOH (aq) | Alcohol | Classic oxidative deboronation via boronate intermediate. | nih.gov |

| Air (O₂), KOH, DMSO, Microwave | Alcohol | Transition metal-free, green oxidation protocol. | rsc.org |

| Visible Light, Photocatalyst, K₃PO₄ | Alkyl Radical Precursor | Phosphate modulates oxidation potential for single-electron transfer (SET). | nih.gov |

| Visible Light, Photocatalyst, DMA | Alkyl Radical Precursor | Hydrogen-bond assisted activation by amide solvent lowers oxidation potential. | semanticscholar.org |

Reduction Pathways

The reduction of the boronic acid moiety in this compound to the corresponding borane (B79455), 3-(4-chlorophenyl)propylborane (-BH₂), is a less common but synthetically relevant transformation. This conversion requires potent reducing agents capable of reducing the boron-oxygen bonds.

Lithium aluminum hydride (LiAlH₄ or LAH) is a reagent capable of this reduction. stackexchange.com However, the direct reaction presents challenges. As a strong base, LAH will first react with the acidic protons of the boronic acid's hydroxyl groups. stackexchange.com This deprotonation forms a boronate salt, which reduces the electrophilicity of the boron center and can inhibit the subsequent hydride transfer required for reduction. stackexchange.com

To circumvent this issue, a common strategy involves the prior conversion of the boronic acid into a boronic ester. By reacting this compound with a diol like pinacol or an alcohol, the acidic hydroxyl groups are replaced with alkoxy groups. This boronic ester can then be effectively reduced by LAH without the complication of the acid-base reaction, yielding the desired borane. stackexchange.com

Alternative reduction systems often involve borane itself (BH₃) or reagents that generate it in situ. nih.gov While primarily studied for the reduction of other functional groups like carboxylic acids, the underlying principles are relevant. For example, combinations of sodium borohydride (B1222165) (NaBH₄) with certain additives can generate BH₃, which is a powerful and selective reducing agent. nih.govresearchgate.net The application of such "hidden borane catalysis" could potentially be adapted for the reduction of boronic acids or their derivatives. researchgate.net

Table 2: Potential Reduction Conditions for Boronic Acid Moieties This table outlines general strategies for the reduction of boronic acids to boranes, applicable to this compound.

| Reagent/Condition | Substrate | Product Type | Key Consideration | Reference |

|---|---|---|---|---|

| 1. Convert to ester (e.g., with pinacol) 2. LiAlH₄ | Boronic Acid | Borane | Esterification prevents acid-base side reactions with LAH. | stackexchange.com |

| LiAlH₄ | Boronic Ester | Borane | Direct reduction of the ester is more efficient than the acid. | stackexchange.com |

| BH₃ sources (e.g., NaBH₄ + additive) | Boronic Acid/Ester | Borane | In situ generation of BH₃ could be a potential reduction pathway. | nih.govresearchgate.net |

Advanced Synthetic Applications of 3 4 Chlorophenyl Propylboronic Acid

Construction of Complex Carbon Frameworks

The primary application of boronic acids in the construction of complex carbon frameworks is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, polyaryls, and other conjugated systems. researchgate.net In principle, 3-(4-Chlorophenyl)propylboronic acid can serve as a coupling partner in Suzuki-Miyaura reactions. The propyl spacer between the phenyl ring and the boronic acid group would allow for the introduction of a 4-chlorophenylpropyl moiety into a target molecule.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps include oxidative addition of an organic halide to the palladium center, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Methoxy-1-(3-(4-chlorophenyl)propyl)benzene |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(3-(4-Chlorophenyl)propyl)pyridine |

This table is illustrative of potential reactions and does not represent experimentally published data for this compound.

Asymmetric Synthesis and Chiral Induction via Boron-Containing Reagents

Boronic esters are valuable intermediates in asymmetric synthesis, allowing for the stereocontrolled formation of new chiral centers. nih.gov Chiral diols can be used to convert prochiral boronic acids into chiral boronic esters. Subsequent reactions, such as homologation with (halomethyl)lithium reagents, can proceed with high diastereoselectivity, enabling the construction of molecules with multiple stereocenters. iupac.org

The application of this compound in asymmetric synthesis would likely involve its conversion to a chiral boronic ester using a chiral auxiliary like pinanediol. This chiral ester could then undergo stereoselective transformations. However, specific studies demonstrating chiral induction using this compound as a precursor are not found in the current body of scientific literature. The principles of asymmetric synthesis with boronic esters are well-established, but their application to this specific substrate has not been reported. nih.goviupac.org

Development of Functional Organic Molecules for Chemical Probes and Reagents

Boronic acids are known to interact reversibly with diols to form cyclic boronate esters. This property has been exploited in the design of chemical probes and sensors, particularly for the detection of saccharides. researchgate.net Arylboronic acids, in particular, have been incorporated into fluorescent probes where the binding of a diol modulates the electronic properties of the molecule, leading to a change in its fluorescence emission.

This compound could potentially be functionalized to create such probes. The 4-chlorophenyl group could be further modified with a fluorophore. The boronic acid moiety would then serve as the recognition site for diol-containing analytes. Despite this potential, there are no specific reports on the synthesis or application of chemical probes derived from this compound in the scientific literature.

Computational and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are pivotal in understanding the fundamental electronic properties of a molecule. For 3-(4-chlorophenyl)propylboronic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) could be employed to model its electronic structure. Such studies would involve optimizing the molecular geometry to find the most stable arrangement of atoms.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and its tendency to participate in electronic transitions. For instance, in studies of 3-cyanophenylboronic acid, the HOMO-LUMO gap was calculated to be around 5.66 eV using DFT/B3LYP/6-311++G(d,p) level of theory, suggesting significant stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is instrumental in predicting sites for intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule. For example, in related boronic acids, NBO analysis has been used to quantify the stabilizing effects of intramolecular hydrogen bonds. beilstein-journals.org

These computational approaches would provide a detailed picture of the bonding environment, including the nature of the C-B bond, the influence of the chlorophenyl group, and the electronic characteristics of the boronic acid moiety.

Mechanistic Pathway Elucidation through DFT Calculations

Density Functional Theory (DFT) calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating mechanistic pathways. While specific reaction mechanisms involving this compound have not been detailed in the literature, DFT could be applied to study its role in various organic transformations, such as the Suzuki-Miyaura cross-coupling reaction.

The process would involve:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction would be optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. DFT calculations can locate and characterize these structures, which is essential for understanding the reaction's kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which dictates the reaction rate.

For example, DFT studies on other catalytic reactions have successfully identified transition states and explained observed selectivities by comparing the activation energies of different possible pathways. researchgate.net

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational methods can predict how this compound would behave in a catalytic system. By calculating various electronic parameters, its reactivity and selectivity can be estimated.

Key Reactivity Descriptors:

| Descriptor | Definition | Significance |

| Chemical Potential (μ) | The negative of the electronegativity. | Indicates the tendency of electrons to escape from an equilibrium system. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability and lower reactivity. |

| Global Electrophilicity Index (ω) | The ability of a molecule to accept electrons. | A higher index suggests a better electrophile. |

This table is interactive. You can sort and filter the data.

By calculating these descriptors for this compound and its potential reaction partners, researchers can predict the feasibility and outcome of reactions. For instance, in a catalytic cycle, these parameters can help determine which step is rate-limiting and how modifications to the catalyst or substrate might improve the reaction efficiency.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical to its physical and chemical properties. The flexibility of the propyl chain allows for multiple conformations.

Computational techniques to study these aspects include:

Potential Energy Surface (PES) Scan: By systematically rotating specific dihedral angles, a PES scan can identify the most stable conformers (energy minima). Studies on phenylboronic acids have shown that the orientation of the hydroxyl groups on the boron atom leads to different stable conformers, such as syn and anti forms. researchgate.netlongdom.org

Analysis of Intermolecular Interactions: The boronic acid group is a strong hydrogen bond donor and acceptor. Computational studies on co-crystals of 4-halophenylboronic acids have revealed complex hydrogen bonding networks. mdpi.com For this compound, investigations would focus on the formation of dimers or larger aggregates through hydrogen bonding between the B(OH)₂ groups. Other potential interactions include π-π stacking of the phenyl rings and weaker C-H···π interactions.

Understanding these interactions is crucial for predicting crystal packing, solubility, and the design of supramolecular structures. For example, the conformation of the B(OH)₂ group in 4-halophenylboronic acids has been shown to be predominantly syn/anti in the solid state. mdpi.com

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Reaction Progress and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4-Chlorophenyl)propylboronic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the presence and connectivity of the 4-chlorophenyl ring and the propylboronic acid chain.

In ¹H NMR, the aromatic protons of the 4-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approx. 7.2-7.8 ppm), characteristic of an AA'BB' spin system. The protons of the propyl chain would present as multiplets in the upfield region. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) would be expected around 2.6 ppm, the central methylene group (-CH₂-) around 1.8 ppm, and the methylene group attached to the boron atom (B-CH₂) further upfield, typically below 1.0 ppm. The hydroxyl protons on the boron atom often appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The aromatic carbons show signals in the 128-140 ppm range, with the carbon atom bonded to chlorine exhibiting a characteristic shift. The aliphatic carbons of the propyl chain would be found in the upfield region of the spectrum, typically between 15-40 ppm, though the carbon atom directly attached to boron can sometimes be difficult to observe due to quadrupolar relaxation. researchgate.netresearchgate.net

NMR is also a powerful technique for real-time or quasi-real-time monitoring of reactions. By acquiring spectra at various time points, researchers can track the disappearance of starting material signals and the concurrent appearance of product peaks, allowing for the determination of reaction kinetics and endpoints. spectrabase.comchemicalbook.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H (ortho to Cl) | ~7.30 | d (Doublet) |

| Ar-H (meta to Cl) | ~7.20 | d (Doublet) | |

| Ar-CH₂- | ~2.65 | t (Triplet) | |

| -CH₂-CH₂-B | ~1.85 | m (Multiplet) | |

| -CH₂-B(OH)₂ | ~0.90 | t (Triplet) | |

| ¹³C NMR | Ar-C (C-Cl) | ~131 | s (Singlet) |

| Ar-C (quaternary) | ~141 | s (Singlet) | |

| Ar-CH (ortho to Cl) | ~129 | s (Singlet) | |

| Ar-CH (meta to Cl) | ~130 | s (Singlet) | |

| Ar-CH₂- | ~36 | s (Singlet) | |

| -CH₂-CH₂-B | ~25 | s (Singlet) |

Mass Spectrometry (MS) in Mechanistic Investigations and Product Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₉H₁₂BClO₂.

The presence of chlorine and boron atoms gives the compound a distinctive isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. Boron also has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This complex isotopic pattern serves as a fingerprint for confirming the presence of these elements in the molecule.

Electron Ionization (EI) MS can be used to study fragmentation patterns, which provide valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for this compound would likely involve cleavage of the propyl chain (α, β, or γ to the ring), loss of water from the boronic acid moiety, or cleavage of the C-B bond. nih.govresearchgate.net Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are often employed to observe the intact molecular ion with minimal fragmentation, which is crucial for confirming molecular weight and in the analysis of reaction mixtures. nih.gov

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z (for ³⁵Cl, ¹¹B) |

|---|---|---|

| [M]⁺ | Molecular Ion | 198.06 |

| [M+2]⁺ | Isotope Peak (³⁷Cl) | 200.06 |

| [M-H₂O]⁺ | Loss of water | 180.05 |

| [M-B(OH)₂]⁺ | Loss of boronic acid group | 155.06 |

| [C₇H₇Cl]⁺ | Chlorotropylium ion | 126.02 |

X-Ray Crystallography for Absolute and Relative Stereochemistry of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline form. nih.gov While obtaining a suitable single crystal of this compound itself may be challenging, derivatives such as esters or co-crystals with other molecules can often be readily crystallized. mdpi.com

A successful crystallographic analysis provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's constitution and conformation in the solid state. mdpi.com For chiral derivatives of this compound, this technique is unparalleled in its ability to determine the absolute stereochemistry. This information is crucial in fields like medicinal chemistry and materials science, where specific stereoisomers can have vastly different biological activities or physical properties. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the boronic acid's hydroxyl groups, which dictate the crystal packing and influence physical properties like melting point and solubility.

Table 3: Example Crystallographic Data for a Related Arylboronic Acid Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.532(1) |

| b (Å) | 8.871(5) |

| c (Å) | 15.397(2) |

| β (°) | 98.337(5) |

| Volume (ų) | 1611.3(3) |

| Z (molecules/unit cell) | 4 |

Note: Data is illustrative and based on a representative structure. mdpi.com

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for purifying it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing arylboronic acids. waters.com A reversed-phase (RP-HPLC) setup is typically used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com By monitoring the elution of components with a UV detector (as the chlorophenyl group is a chromophore), HPLC can effectively separate the target compound from starting materials, reagents, and byproducts, allowing for accurate purity determination and reaction monitoring. researchgate.net

Gas Chromatography (GC) is less straightforward for boronic acids due to their low volatility and thermal instability. Direct analysis is often difficult, but GC can be employed after a derivatization step. chromatographyonline.com Boronic acids can be converted into more volatile and stable esters, such as pinacol (B44631) or methyl esters, prior to injection. nih.govgcms.czresearchgate.net This derivatization allows for separation and quantification by GC, which can be particularly useful for monitoring the consumption of a volatile starting material or the formation of a volatile byproduct in a reaction.

Table 4: Typical RP-HPLC Conditions for Boronic Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: Conditions are generalized and may require optimization. waters.comsielc.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides rapid and non-destructive analysis of the functional groups present in this compound. tandfonline.com These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

The IR spectrum of this compound would be dominated by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. Other key absorptions include the B-O stretching vibration, typically found around 1350 cm⁻¹, C-H stretching from the aromatic ring (>3000 cm⁻¹) and the aliphatic propyl chain (<3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, usually between 700-800 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While O-H stretches are typically weak in Raman spectra, the symmetric vibrations of the aromatic ring and the C-Cl bond often produce strong and sharp Raman signals, making it a useful confirmatory technique.

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H stretch | -B(OH)₂ | 3200-3600 | Strong, Broad (IR) |

| C-H stretch (aromatic) | Ar-H | 3010-3100 | Medium (IR), Strong (Raman) |

| C-H stretch (aliphatic) | -CH₂- | 2850-2960 | Medium-Strong (IR) |

| C=C stretch (aromatic) | Ar C=C | 1450-1600 | Medium-Strong |

| B-O stretch | -B-O | 1310-1380 | Strong (IR) |

| C-Cl stretch | Ar-Cl | 700-800 | Strong (IR) |

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)propylboronic acid?

- Methodological Answer: The compound can be synthesized via the Suzuki-Miyaura cross-coupling reaction , using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in anhydrous solvents like THF or DMF under inert atmospheres. The propylboronic acid group is introduced by coupling a 4-chlorophenyl halide precursor with a boronic ester, followed by hydrolysis . Purity optimization may require column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization, as noted for structurally similar boronic acids in reagent catalogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm the aromatic and propylboronic acid moieties, HPLC (>97% purity threshold, as per reagent standards ), and melting point analysis (compare with literature values for analogous compounds, e.g., 4-Chlorophenylboronic acid melts at 262–264°C ). Mass spectrometry (HRMS) can validate the molecular ion peak (C₉H₁₁BClO₂).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and store at 0–6°C to minimize decomposition . Avoid protic solvents to reduce protodeboronation risks .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C , as recommended for boronic acids in catalogs . Desiccate to prevent hydrolysis.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling when steric hindrance from the propyl group reduces yields?

- Methodological Answer: Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and enhance turnover. Increase reaction temperature (80–100°C) in high-boiling solvents like toluene. Pre-activate the boronic acid by converting it to the trifluoroborate salt to improve stability . Monitor reaction progress via TLC or GC-MS.

Q. How should researchers address contradictory data in reported reaction yields for this compound?

- Methodological Answer: Systematically test variables:

- Catalyst loading (0.5–5 mol% Pd).

- Solvent polarity (DMF vs. THF).

- Moisture control (strict anhydrous conditions via molecular sieves).

Replicate literature protocols exactly, and compare with impurity profiles (e.g., Baclofen-related glutaric acid derivatives ). Use DOE (Design of Experiments) to identify critical factors.

Q. What advanced techniques are used to identify and quantify synthetic impurities in this compound?

- Methodological Answer: Employ LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts or protodeboronation products). ²D NMR (e.g., HSQC, HMBC) can resolve overlapping signals from structurally similar contaminants. Reference certified impurity standards (e.g., Baclofen Impurity B, CAS 1141-23-7 ) for quantification.

Q. What strategies prevent protodeboronation during synthesis or storage?

- Methodological Answer: Stabilize the boronic acid by forming ester derivatives (e.g., pinacol boronate) during synthesis. Adjust pH to neutral (protodeboronation accelerates under acidic/basic conditions). Use aprotic solvents (acetonitrile, DCM) for storage. Add radical scavengers (e.g., BHT) to mitigate oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.